

4-sec-Butylphenol CAS number and properties

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Compound of Interest

Compound Name: 4-sec-Butylphenol

Cat. No.: B1210997

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An In-depth Technical Guide to 4-sec-Butylphenol

This technical guide provides a comprehensive overview of **4-sec-Butylphenol**, a significant organic compound with applications in various industrial and research sectors. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis and purification methods, analytical procedures, and biological activities, with a focus on its estrogenic effects and enzyme induction capabilities.

CAS Number

The Chemical Abstracts Service (CAS) registry number for **4-sec-Butylphenol** is 99-71-8.^{[1][2][3][4][5]}

Chemical and Physical Properties

4-sec-Butylphenol, also known as p-sec-butylphenol, is an organic compound characterized by a phenol ring substituted with a sec-butyl group at the para position.^[3] It appears as a colorless to pale yellow liquid or solid, depending on the ambient temperature, and possesses a distinct aromatic odor.^[3] While it has limited solubility in water, it is readily soluble in organic solvents such as ethanol and ether.^{[3][6]}

Table 1: Physical and Chemical Properties of **4-sec-Butylphenol**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O	[1][2][6]
Molecular Weight	150.22 g/mol	[1][2][4][6]
Melting Point	46-59 °C	[4][7]
Boiling Point	241 °C (at 760 mmHg)	[1]
135-136 °C (at 25 mmHg)	[4][8]	
Density	0.9860 g/cm ³	[7]
Vapor Pressure	0.024 mmHg (at 25 °C, est.)	[1]
Flash Point	115.56 °C (240 °F, TCC)	[1]
Solubility	Limited in water; soluble in organic solvents	[3][6]
Appearance	Colorless to pale yellow liquid or solid	[3]

Synthesis and Purification

Synthesis

A common method for the synthesis of **4-sec-butylphenol** involves the alkylation of phenol with mixed butenes (including 1-butene, cis-2-butene, and trans-2-butene) using an aluminum-based catalyst. The reaction is typically carried out at temperatures ranging from 120 °C to 280 °C for 1 to 5.5 hours, with a phenol to mixed butene molar ratio of 1:0.2 to 1:0.6.

An example of a reaction involving **4-sec-butylphenol** is its bromination. In a typical laboratory procedure, **4-sec-butylphenol** is dissolved in chloroform, to which bromine is added. The mixture is stirred at room temperature. The work-up involves washing with aqueous sodium thiosulfate, sodium bicarbonate, and brine, followed by drying and concentration to yield the brominated product.

Purification

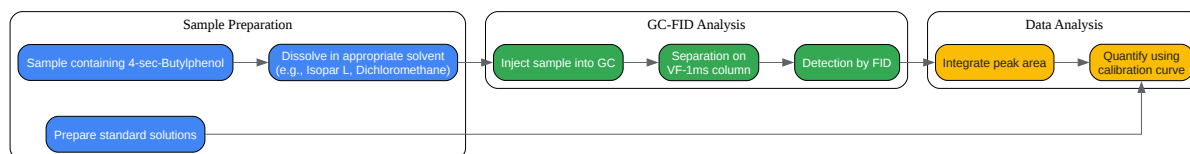
A purification protocol for removing **4-sec-butylphenol** from a solvent mixture involves a series of liquid-liquid extractions. The organic solvent containing the compound is sequentially washed with equal volumes of 0.01 M HCl, deionized water, and decreasing concentrations of NaOH (0.30 M, 0.10 M, 0.03 M, and 0.01 M). A final wash with water is performed until the aqueous phase is pH neutral.

Analytical Methodologies

Gas chromatography with flame ionization detection (GC-FID) is a robust method for the quantification of **4-sec-butylphenol**.

Experimental Protocol: GC-FID Analysis

- Instrumentation: A Hewlett Packard HP6850 Series GC System equipped with an Agilent J&W CP8907 GC column (VF-1ms stationary phase, 15 m x 0.25 mm x 0.39 mm) is utilized.
- Carrier Gas: Hydrogen.
- Sample Preparation: Samples are prepared by dissolving the analyte in a suitable solvent, such as Isopar L or dichloromethane.
- Method Development: The GC method is optimized by initially analyzing a simplified standard solution of **4-sec-butylphenol** to determine its retention time. Subsequently, the method is validated using the actual sample matrix to ensure accuracy and resolve any potential interferences.



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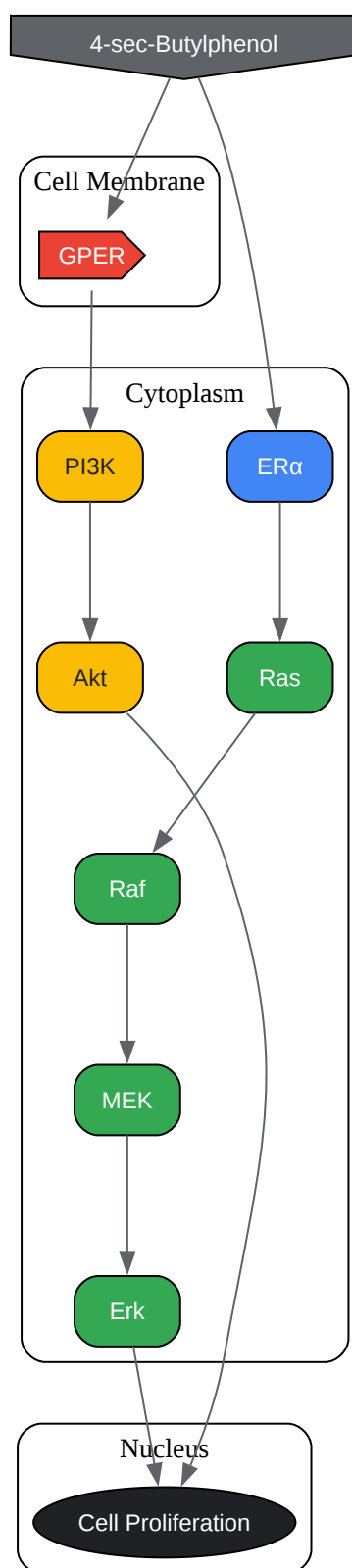
Figure 1: Workflow for the quantification of **4-sec-Butylphenol** using GC-FID.

Biological Activity and Signaling Pathways

4-sec-Butylphenol exhibits notable biological activities, primarily as an estrogenic compound and an inducer of the cytochrome P450 enzyme, CYP102.

Estrogenic Activity

4-sec-Butylphenol is recognized for its estrogenic properties.^[8] While the specific signaling pathway for **4-sec-butylphenol** has not been fully elucidated in the provided literature, the mechanisms of structurally similar bisphenols, such as bisphenol A (BPA) and bisphenol AF (BPAF), offer a likely model. These compounds exert their estrogenic effects through the activation of estrogen receptor α (ER α) and G protein-coupled estrogen receptor (GPER). This activation initiates downstream signaling cascades, including the Erk/MAPK and PI3K/Akt pathways, which are implicated in cell proliferation.^{[9][10]}



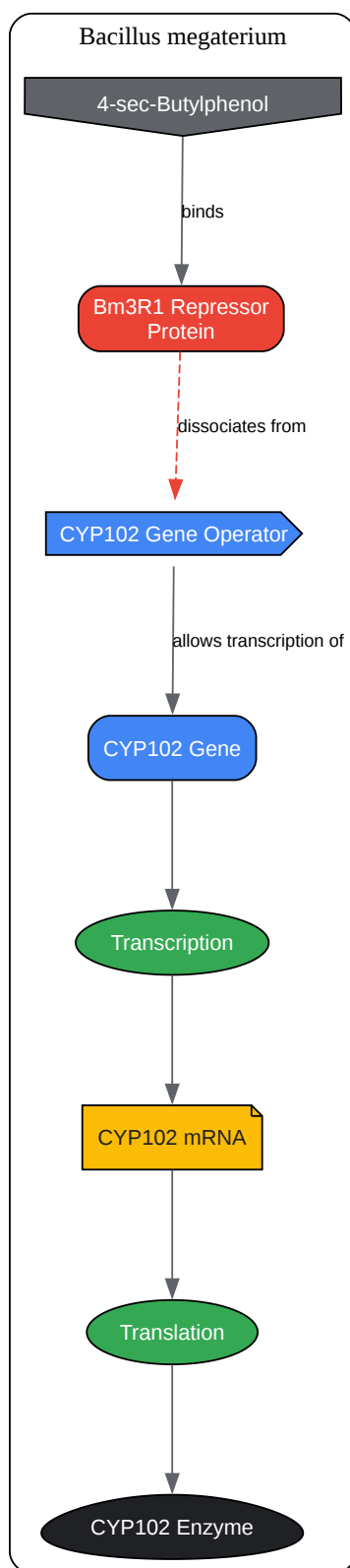
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Figure 2: Inferred estrogenic signaling pathway of **4-sec-Butylphenol**.

Induction of CYP102

4-sec-Butylphenol is an inducer of CYP102 (cytochrome P450BM-3) in *Bacillus megaterium*.

[8] The mechanism of induction involves the interaction of **4-sec-butylphenol** with the repressor protein Bm3R1. This interaction causes the dissociation of Bm3R1 from the operator region of the CYP102 gene, thereby allowing for the transcription of the gene to proceed. This leads to an increased synthesis of the CYP102 enzyme. A dose-dependent and time-dependent induction has been observed.



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Figure 3: Mechanism of CYP102 induction by **4-sec-Butylphenol**.

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